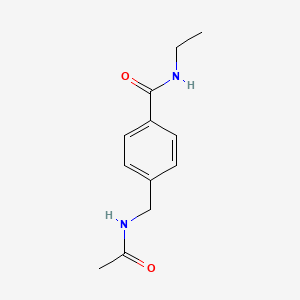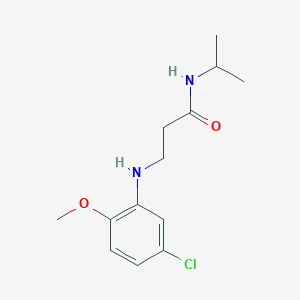
3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid is an organic compound with the molecular formula C12H13NO3S This compound is characterized by the presence of a phenyl ring substituted with a methylthioacetamido group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenylacetic acid with methylthioacetyl chloride, followed by the condensation with acrylic acid under basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylic acid moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid involves its interaction with specific molecular targets. The methylthio group can participate in redox reactions, while the acrylic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-(Ethylthio)acetamido)phenyl)acrylic acid
- 3-(4-(2-(Propylthio)acetamido)phenyl)acrylic acid
- 3-(4-(2-(Butylthio)acetamido)phenyl)acrylic acid
Uniqueness
3-(4-(2-(Methylthio)acetamido)phenyl)acrylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs with longer alkyl chains. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(E)-3-[4-[(2-methylsulfanylacetyl)amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-17-8-11(14)13-10-5-2-9(3-6-10)4-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-4+ |
InChI Key |
BDAHPENUIZTSGP-QPJJXVBHSA-N |
Isomeric SMILES |
CSCC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)


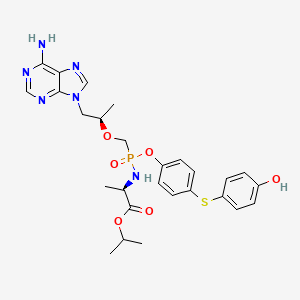



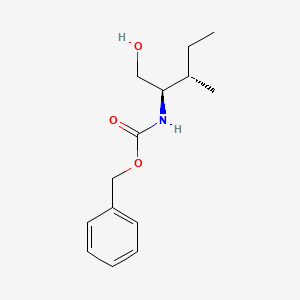
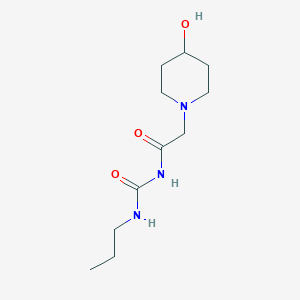

![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
